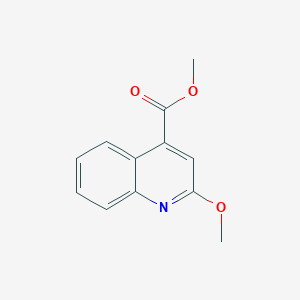

Methyl 2-methoxyquinoline-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxyquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-11-7-9(12(14)16-2)8-5-3-4-6-10(8)13-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOOETCYPKUYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Methoxyquinoline 4 Carboxylate and Its Analogues

Classical Synthetic Transformations and Mechanistic Elucidations

The foundational methods for quinoline (B57606) synthesis, discovered in the late 19th century, remain highly relevant. researchgate.netorganicreactions.org These reactions, including the Doebner, Pfitzinger, and Friedländer syntheses, provide versatile pathways to the quinoline core structure from readily available starting materials. iipseries.orgclockss.org Modern adaptations continue to improve the efficiency, scope, and environmental footprint of these classical transformations.

The Doebner reaction, first reported in 1887, is a three-component reaction that synthesizes quinoline-4-carboxylic acids (cinchoninic acids) from an aromatic amine, an aldehyde, and pyruvic acid. iipseries.orgresearchgate.netwikipedia.org This method is a significant pathway for producing the carboxylic acid precursors required for esters like methyl 2-methoxyquinoline-4-carboxylate. bohrium.com

The reaction mechanism is understood to proceed through initial imine formation between the aniline (B41778) and the aldehyde, or an aldol-type condensation between the aldehyde and pyruvic acid. wikipedia.orgyoutube.com The resulting intermediate then undergoes a series of steps involving cyclization and dehydrogenative aromatization to yield the final quinoline product. researchgate.net Contemporary adaptations have focused on improving yields and expanding the substrate scope. For instance, the Doebner hydrogen-transfer reaction has been developed for anilines bearing electron-withdrawing groups, which typically give low yields under conventional conditions. nih.govacs.org This modified approach uses an excess of the imine intermediate, which acts as a hydrogen acceptor to facilitate the final aromatization step, thereby improving the yield of the desired quinoline. nih.govacs.org

Regioselectivity is a critical consideration in the synthesis of substituted quinolines. In the context of the related Skraup-Doebner-Von Miller synthesis, which uses α,β-unsaturated carbonyl compounds, the reaction with anilines predominantly yields 2-substituted quinolines. acs.org This outcome is generally explained by a reaction pathway initiated by a 1,4-conjugate addition of the aniline to the unsaturated carbonyl system, followed by cyclization and oxidation. acs.org

However, studies have demonstrated that this regioselectivity can be reversed. For example, the condensation of anilines with certain γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA) leads to the formation of 2-carboxy-4-arylquinolines. acs.org This reversal is proposed to occur through an alternative mechanism involving a 1,2-addition of the aniline to the α-ketoester to form a Schiff base, which then undergoes intramolecular cyclization and oxidation. acs.org Furthermore, steric hindrance plays a role in directing the cyclization step; for unsymmetrically substituted anilines, the ring closure tends to occur at the less sterically hindered position. bohrium.com

The electronic nature of substituents on the aniline starting material significantly impacts the course and efficiency of the Doebner reaction. The reactivity of the aniline nitrogen and the activation of the aromatic ring are directly influenced by these groups. libretexts.orgchemistrysteps.com

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the nucleophilicity of the aniline and activate the aromatic ring towards electrophilic substitution. chemistrysteps.com This generally facilitates the cyclization step of the Doebner reaction. In some cases, anilines with EDGs are required for the formation of certain by-products, such as 2-methylquinoline-4-carboxylic acid derivatives, when reacted with pyruvic acid in ethanol. bohrium.com

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethoxy (-OCF₃) deactivate the aniline ring, making the cyclization step more difficult and often leading to low product yields in the conventional Doebner synthesis. nih.govlibretexts.org To overcome this limitation, modified protocols such as the Doebner hydrogen-transfer reaction have been specifically designed to improve the synthesis of quinolines from these electron-deficient anilines. nih.govacs.org

The following table summarizes the general effects of aniline substituents on the Doebner reaction:

| Substituent Type | Electronic Effect | Impact on Aniline Reactivity | Effect on Doebner Reaction Yield | Example Groups |

|---|---|---|---|---|

| Electron-Donating (EDG) | Increases electron density on the ring | Increases nucleophilicity; Activates ring for cyclization | Generally favorable yields | -OCH₃, -CH₃, -NH₂ |

| Electron-Withdrawing (EWG) | Decreases electron density on the ring | Decreases nucleophilicity; Deactivates ring for cyclization | Often low yields in conventional reaction | -NO₂, -CF₃, -CN, -COOR |

A notable by-product identified in studies of the Doebner reaction is the formation of 2-methylquinoline-4-carboxylic acid derivatives. bohrium.com These compounds can arise from the self-condensation of pyruvic acid followed by reaction with the aniline, or a direct reaction between the aniline and pyruvic acid, particularly when the aniline possesses electron-donating groups. bohrium.com The order of reactant addition has been found to be a critical factor in controlling the formation of this type of by-product. bohrium.com In the Doebner hydrogen-transfer variant, the imine used in excess is reduced, leading to the formation of corresponding amines (e.g., benzylamine) as a significant by-product. nih.gov In specific cases, such as with 2-chloro-5-aminopyridine, the intended reaction may fail, with cyclization occurring at the amino group instead of the aromatic ring, leading to pyrrolidine (B122466) derivatives. wikipedia.org

The main by-products and their formation context are outlined below:

| By-product Type | Typical Formation Conditions | Reference Reaction |

|---|---|---|

| 2-Methylquinoline-4-carboxylic acids | Reaction of anilines (especially with EDGs) and pyruvic acid | Doebner Reaction |

| Reduced Amines (e.g., Benzylamine) | Excess imine is reduced during the aromatization step | Doebner Hydrogen-Transfer Reaction |

| Pyrrolidine Derivatives | Failure of aromatic cyclization with specific substrates like 2-chloro-5-aminopyridine | Doebner Reaction Side Reaction |

The Pfitzinger reaction is another classical and highly effective method for preparing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. jocpr.comijsr.netrsc.org The resulting acids are direct precursors that can be esterified to yield target molecules like this compound.

The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with the enolizable carbonyl compound. The aniline portion of the keto-acid condenses with the carbonyl group of the reaction partner to form an imine or enamine. wikipedia.orgijsr.net Subsequent intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org Modern improvements have focused on developing one-pot procedures that allow for direct synthesis of quinoline-4-carboxylic esters, avoiding the need to isolate the intermediate acid. thieme-connect.com

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a versatile and straightforward method for constructing the quinoline ring system. organicreactions.orgwikipedia.org The reaction consists of a condensation between a 2-aminoaryl aldehyde or ketone and a second carbonyl compound that possesses a reactive α-methylene group. clockss.orgorganic-chemistry.org This condensation is typically catalyzed by either an acid or a base. wikipedia.orgnih.gov

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org

Aldol Addition First: The reaction can begin with an aldol-type addition between the two carbonyl partners, followed by cyclization through the formation of an imine (Schiff base) and subsequent dehydration to form the aromatic quinoline ring.

Schiff Base First: Alternatively, the 2-amino group of the aryl ketone can first condense with the carbonyl of the second reactant to form a Schiff base. This intermediate then undergoes an intramolecular aldol-type condensation and dehydration to afford the final product. wikipedia.org

The utility of the Friedländer reaction lies in its simplicity and the wide availability of starting materials. It has been catalyzed by a diverse range of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids, and iodine, allowing for optimization based on the specific substrates involved. clockss.orgwikipedia.org

Combes Synthesis for Substituted Quinolines

The Combes synthesis, first reported in 1888, is a reliable method for preparing 2,4-substituted quinolines. wikipedia.orgwikiwand.com The reaction involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the resulting Schiff base intermediate. wikipedia.orgwikiwand.com Concentrated sulfuric acid is the conventional catalyst used to facilitate the dehydration and cyclization steps. wikipedia.org

The mechanism proceeds through several key stages. Initially, the β-diketone is protonated by the acid catalyst, which activates it for nucleophilic attack by the aniline. An intramolecular proton transfer and subsequent dehydration yield a Schiff base. This intermediate tautomerizes to a more stable enamine, which is then protonated. The rate-determining step is the electrophilic aromatic annulation, where the enamine cyclizes onto the aniline ring. A final proton transfer and dehydration step result in the formation of the substituted quinoline product. wikipedia.orgwikiwand.com

The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and β-diketone reactants. wikipedia.org For instance, studies using substituted trifluoromethyl-β-diketones have shown that bulky groups on the diketone and methoxy-substituted anilines favor the formation of 2-CF3-quinolines. In contrast, the use of chloro- or fluoroanilines directs the synthesis toward the 4-CF3 regioisomer. wikipedia.org Modifications to the classic procedure, such as using a mixture of polyphosphoric acid (PPA) and an alcohol to create a more effective polyphosphoric ester (PPE) catalyst, have also been explored. wikipedia.org

| Aspect | Description | Reference |

|---|---|---|

| Reaction Type | Acid-catalyzed condensation and cyclization | wikipedia.org |

| Reactants | Aniline and β-diketone | wikipedia.orgwikiwand.com |

| Product | 2,4-disubstituted quinoline | wikipedia.orgiipseries.org |

| Catalyst | Typically concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) | wikipedia.orgiipseries.org |

| Key Intermediate | Schiff base / Enamine | wikipedia.orgwikiwand.com |

| Rate-Determining Step | Annulation (electrophilic aromatic cyclization) | wikipedia.org |

Skraup Synthesis and Related Annulation Protocols

The Skraup synthesis, developed by Zdenko Hans Skraup in 1880, is a fundamental method for producing the core quinoline structure. iipseries.orgwikipedia.org The classic reaction involves heating an aromatic amine, such as aniline, with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent. organicreactions.orgpharmaguideline.com Nitrobenzene is often used as both the solvent and the oxidizing agent. wikipedia.org The reaction is notoriously exothermic and can be violent; therefore, moderators like ferrous sulfate (B86663) are commonly added to control the reaction rate. wikipedia.org

The mechanism begins with the acid-catalyzed dehydration of glycerol to form the α,β-unsaturated aldehyde, acrolein. iipseries.orgpharmaguideline.com The aniline then undergoes a Michael-type addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is subsequently oxidized to the final quinoline product. pharmaguideline.com The standard Skraup synthesis yields quinolines that are substituted only on the benzene (B151609) ring, based on the substituents present in the starting aniline. organicreactions.org

A related protocol is the Doebner-von Miller reaction, which is sometimes considered a modification of the Skraup synthesis. This method utilizes α,β-unsaturated carbonyl compounds in place of glycerol, allowing for the synthesis of a broader range of substituted quinolines. iipseries.org

| Aspect | Description | Reference |

|---|---|---|

| Reaction Type | Condensation, cyclization, and oxidation | organicreactions.org |

| Reactants | Aromatic amine, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) | iipseries.orgwikipedia.org |

| Key Intermediate | Acrolein (from dehydration of glycerol) | iipseries.orgpharmaguideline.com |

| Key Steps | 1. Acrolein formation 2. Michael addition of aniline 3. Cyclization and dehydration 4. Oxidation | pharmaguideline.com |

| Noteworthy Feature | The reaction can be highly exothermic and requires careful control. | wikipedia.org |

Advanced Catalytic and Green Chemistry Approaches

Modern synthetic chemistry has increasingly focused on developing more efficient, selective, and environmentally benign methods for constructing complex molecules. In the context of quinoline synthesis, this has led to the exploration of advanced catalytic systems, particularly those based on transition metals, which enable novel reaction pathways such as C-H bond activation and cascade cyclizations.

Transition-Metal Catalyzed Cyclization and Annulation

Transition metals like rhodium, copper, and cobalt have emerged as powerful catalysts for the synthesis of quinolines and their derivatives. These metals can facilitate the formation of carbon-carbon and carbon-nitrogen bonds through unique mechanisms, such as chelation-assisted C-H bond functionalization, which offer high levels of regioselectivity and atom economy.

Rhodium catalysis provides a sophisticated route to quinoline carboxylates through C-H bond activation. One notable method involves the annulation of anilines with alkynic esters. rsc.orgresearchgate.net This reaction demonstrates high regioselectivity and can utilize formic acid as both a C1 source and a reductant. rsc.orgresearchgate.net The proposed mechanism proceeds via the formation of a rhodacycle intermediate from an in situ generated amide and enamine ester. This is followed by the key ortho C-H activation of the arylamine, leading to the cyclized product. rsc.orgresearchgate.net This approach is particularly valuable for the synthesis of quinoline-3-carboxylates. rsc.org

Another rhodium-catalyzed strategy involves the reaction of indoles with halodiazoacetates. beilstein-journals.org This process is believed to follow a cyclopropanation-ring expansion pathway. A rhodium carbenoid, generated from the diazo compound, first reacts with the indole (B1671886) to form a labile indoline (B122111) halocyclopropyl ester. This intermediate then undergoes ring opening and elimination to yield the quinoline-3-carboxylate product in good to high yields under mild conditions. beilstein-journals.org

| Catalyst System | Reactants | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Rhodium | Anilines + Alkynic Esters | Ortho C-H activation and annulation | Quinoline carboxylates | rsc.orgresearchgate.net |

| Rh(II) | Indoles + Halodiazoacetates | Cyclopropanation-ring expansion | Quinoline-3-carboxylates | beilstein-journals.org |

Copper catalysis offers an efficient and economical pathway for the synthesis of 2-substituted quinolines. A prominent green chemistry approach is the one-pot, three-component reaction of an aryl aldehyde, an aniline, and acrylic acid. dntb.gov.uaorganic-chemistry.orgcolab.ws This intermolecular decarboxylative cascade cyclization utilizes inexpensive reagents, with a catalyst system often composed of copper(I) chloride (CuCl) and iodine, under aerobic conditions. organic-chemistry.org

The reaction proceeds through the sequential formation of C–N and C–C bonds, demonstrating excellent functional group tolerance and providing high yields of the desired 2-arylquinolines. organic-chemistry.orgthieme-connect.com Mechanistic investigations suggest that the reaction follows a radical pathway initiated by a single-electron transfer (SET) process. organic-chemistry.org This method represents a practical and cost-effective alternative to traditional strategies, which often require harsher conditions or more expensive reagents. organic-chemistry.org

| Aspect | Description | Reference |

|---|---|---|

| Reaction Type | Intermolecular decarboxylative cascade cyclization | dntb.gov.uaorganic-chemistry.org |

| Reactants | Aryl aldehyde, aniline, and acrylic acid | colab.wsthieme-connect.com |

| Catalyst System | Typically CuCl and I₂ | organic-chemistry.org |

| Key Features | One-pot, three-component, aerobic conditions, radical pathway | dntb.gov.uaorganic-chemistry.orgthieme-connect.com |

| Product | 2-substituted quinolines | organic-chemistry.org |

Cobalt, being a more earth-abundant metal, is an attractive catalyst for C-H bond functionalization reactions. Cobalt-catalyzed methods have been developed for the selective functionalization of the quinoline core, often employing a directing group to achieve high regioselectivity. For example, Cp*Co(III) complexes have been successfully used to catalyze the C(sp³)–H bond alkenylation of 8-methylquinoline. acs.org

Furthermore, cobalt catalysis has enabled the remote C-H functionalization of 8-aminoquinolines. shu.ac.uk This reaction proceeds through a Single Electron Transfer (SET) mechanism, using an inexpensive Co(NO₃)₂·6H₂O catalyst and tert-butyl nitrite (B80452) as the nitro source under mild conditions. shu.ac.uk Other cobalt-catalyzed transformations include the C-8 amidation and olefination of quinoline-N-oxides. rsc.org These methods expand the toolkit for creating diverse, functionalized quinoline derivatives by activating otherwise unreactive C-H bonds, providing pathways to novel analogues that are difficult to access through classical methods. rsc.org

| Catalyst System | Substrate | Transformation | Mechanism/Key Feature | Reference |

|---|---|---|---|---|

| Cp*Co(III) | 8-Methylquinoline | C(sp³)–H alkenylation | Directing group-assisted C-H activation | acs.org |

| Co(NO₃)₂·6H₂O | 8-Aminoquinolines | Remote C-H nitration | Single Electron Transfer (SET) | shu.ac.uk |

| Cobalt | Quinoline-N-oxides | C-8 olefination/amidation | Directing group-assisted C-H activation | rsc.org |

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally friendly alternative to methods employing precious metals like palladium. mdpi.comorganic-chemistry.org These reactions are pivotal for forming carbon-carbon bonds. mdpi.com While direct synthesis of this compound using this method is not extensively detailed in the provided literature, the principles of iron-catalyzed cross-coupling can be applied to the synthesis of its precursors. For instance, an iron catalyst can facilitate the coupling of an appropriately substituted aryl Grignard reagent with an alkyl halide. mun.ca This approach is advantageous due to the low toxicity and abundance of iron. nih.gov

Methodologies such as iron-catalyzed cross-dehydrogenative coupling (CDC) allow for the direct formation of C-C bonds from two C-H bonds, minimizing the need for pre-functionalized substrates. mdpi.com The versatility of iron catalysis is demonstrated in its application to a variety of coupling partners, including the synthesis of complex molecules. mdpi.comnih.gov

| Reaction Type | Catalyst Example | Key Features | Potential Application |

|---|---|---|---|

| Cross-Dehydrogenative Coupling (CDC) | FeCl₂·4H₂O | Avoids pre-functionalized substrates, environmentally benign. mdpi.com | Formation of substituted aniline precursors. |

| Enyne Cross-Coupling | FeCl₃ | Cost-effective, high to excellent yields for conjugated enynes. organic-chemistry.org | Synthesis of unsaturated precursors to the quinoline ring. |

| Alkyl-Aryl Cross-Coupling | {FeCl[O₂N]BuMenPr}₂ | Mild and efficient for coupling aryl Grignards with alkyl halides. mun.ca | Introduction of alkyl substituents on the quinoline core. |

Oxidative Annulation Strategies

Oxidative annulation represents a powerful strategy for the synthesis of quinolines from readily available starting materials. mdpi.com This approach often involves the formation of the quinoline ring through a cyclization reaction accompanied by an oxidation step. For example, a copper(I)-catalyzed [4 + 1 + 1] annulation strategy has been reported for the synthesis of 2,3-diaroylquinolines using ammonium (B1175870) salts and anthranils, with molecular oxygen serving as the terminal oxidant. mdpi.com Another strategy involves the manganese(III) acetate-mediated reaction of 2-styrylanilines with β-keto esters to selectively produce quinoline-2-carboxylates. mdpi.com These methods highlight the utility of transition metals in facilitating the construction of the quinoline core under oxidative conditions. mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. semanticscholar.orgasianpubs.orgmdpi.com In the context of quinoline synthesis, microwave irradiation has been successfully employed for the preparation of 4-hydroxy-2-quinolinone derivatives from anilines and diethyl malonate. semanticscholar.org These intermediates can then be further functionalized to yield compounds analogous to this compound. semanticscholar.org The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid generation of libraries of quinoline derivatives for further study. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Key Advantage |

|---|---|---|---|

| Aniline, Diethyl malonate | p-toluenesulfonic acid, Microwave irradiation | 4-hydroxy-2-quinolinones semanticscholar.org | Rapid, single-step synthesis. semanticscholar.org |

| Substituted anilines, β-ketoesters | Acidic Resin, Microwave irradiation, Solvent-free | 2-methylquinolin-4(1H)-ones asianpubs.org | High yields, short reaction times, eco-friendly. asianpubs.org |

| Quinaldic acid, Arylbenzaldehydes | Trifluoroacetic acid (TFA), Microwave irradiation | 2-Styrylquinoline-4-carboxylic acids nih.gov | Eco-friendly conditions, good yields. nih.gov |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key aspect of green chemistry, aiming to reduce the environmental impact of chemical synthesis. asianpubs.org In the synthesis of quinoline derivatives, solvent-free conditions can be achieved in conjunction with microwave irradiation. asianpubs.org For example, the Combes cyclization to produce 2-methylquinolin-4(1H)-ones has been efficiently carried out under solvent-free conditions using a reusable acidic resin as a catalyst. asianpubs.org This approach not only minimizes waste but can also simplify the purification process.

One-Pot Synthesis Procedures

One-pot synthesis procedures offer significant advantages in terms of efficiency and resource utilization by combining multiple reaction steps into a single operation without isolating intermediates. A facile one-pot method has been developed for the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate through the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. mdpi.com Similarly, an eco-friendly one-pot synthesis of 2-seleno-4-methylquinoline from 2-chloro-4-methylquinoline (B123181) has been reported. mdpi.org These examples demonstrate the potential for developing efficient one-pot syntheses for this compound and its analogues, thereby streamlining their production. mdpi.comnuph.edu.ua

Directed Functionalization and Esterification Techniques

Following the construction of the core quinoline structure, subsequent functionalization is often necessary to arrive at the target molecule. This includes the introduction of specific substituents and the formation of the ester group.

Alkylation Reactions, including O- and N-Methylation

Alkylation reactions are crucial for introducing methyl groups onto the quinoline scaffold, specifically at oxygen and nitrogen atoms. The regioselectivity of these reactions is a key consideration. In the case of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, methylation with methyl iodide in the presence of a base such as potassium carbonate leads to a mixture of O-methylated and N-methylated products, with the O-methylated product being predominant. nih.gov The choice of solvent can also influence the reaction rate, with more polar solvents accelerating the SN2 reaction. nih.govmdpi.com

| Substrate | Reagent | Base | Products | Key Observation |

|---|---|---|---|---|

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I | K₂CO₃ or NaH | Mixture of O- and N-methylated products nih.gov | Predominance of O-methylation. nih.gov |

Esterification of Quinoline-4-carboxylic Acids

The direct esterification of quinoline-4-carboxylic acids is a common and effective method for the preparation of their corresponding esters, including this compound. This transformation is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. masterorganicchemistry.com This method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

In the context of synthesizing this compound, the reaction would involve treating 2-methoxyquinoline-4-carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is typically used, often serving as the solvent for the reaction. masterorganicchemistry.com

The general mechanism for this acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. Finally, deprotonation of the ester yields the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com

Detailed research findings from analogous syntheses of related hydroxyquinoline-4-carboxylic acid derivatives have demonstrated the utility of this approach. For instance, the synthesis of various 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives has been reported, followed by their successful esterification using methanol and sulfuric acid under reflux conditions. researchgate.net These examples provide a strong basis for the application of this methodology to the synthesis of this compound.

The table below summarizes typical conditions for the Fischer esterification of quinoline-4-carboxylic acid analogues, which are applicable to the synthesis of this compound.

Interactive Data Table: Typical Conditions for Fischer Esterification of Quinoline-4-Carboxylic Acid Analogues

| Parameter | Value/Condition | Purpose | Reference |

| Starting Material | 2-methoxyquinoline-4-carboxylic acid | The carboxylic acid to be esterified. | N/A |

| Reagent | Methanol (CH₃OH) | Acts as both the reactant and the solvent. | researchgate.net |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group to activate the carboxylic acid. | researchgate.net |

| Temperature | Reflux | Increases the reaction rate. | researchgate.net |

| Reaction Time | 6 - 72 hours | Duration required to reach equilibrium or completion. | researchgate.net |

| Work-up | Neutralization, Extraction | To isolate the crude product from the reaction mixture. | N/A |

| Purification | Crystallization or Column Chromatography | To obtain the pure ester product. | N/A |

While Fischer esterification is a robust method, other modern esterification techniques could also be applied. These might include methods that are more tolerant of sensitive functional groups or offer milder reaction conditions. However, for a substrate like 2-methoxyquinoline-4-carboxylic acid, the classic acid-catalyzed approach with methanol remains a primary and efficient synthetic route.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of Methyl 2-methoxyquinoline-4-carboxylate is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring and the methyl protons of the methoxy (B1213986) and ester groups.

The quinoline ring system contains five aromatic protons. The proton at the C3 position is expected to appear as a singlet, as it lacks adjacent protons for coupling. The four protons on the benzo-fused ring (H5, H6, H7, and H8) will present as a more complex set of coupled multiplets, typically in the downfield region of the spectrum (δ 7.0–8.5 ppm), which is characteristic for aromatic protons. The specific splitting patterns (doublets, triplets, or combinations thereof) are determined by the spin-spin coupling interactions between adjacent protons.

Two sharp singlets are anticipated for the methyl groups. The protons of the methoxy group (-OCH₃) typically resonate around δ 3.8–4.0 ppm. The protons of the methyl ester group (-COOCH₃) are also expected to appear as a singlet, generally in a similar region. The exact chemical shifts can vary based on the solvent and experimental conditions.

Table 1: Expected ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H3 | ~7.0-7.5 | Singlet (s) |

| H5, H6, H7, H8 | ~7.0-8.5 | Multiplets (m) |

| 2-OCH₃ | ~3.8-4.0 | Singlet (s) |

| 4-COOCH₃ | ~3.9-4.1 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum for this compound should display 12 distinct signals, corresponding to each unique carbon atom in the molecule.

The carbonyl carbon of the methyl ester group is expected to have the most downfield chemical shift, typically appearing in the range of δ 165-175 ppm. The ten carbons of the quinoline ring system will produce signals in the aromatic region (approximately δ 110-160 ppm). The carbon attached to the nitrogen (C2) and the carbon bearing the carboxylate group (C4), along with the bridgehead carbons (C8a and C4a), will have their chemical shifts influenced by their specific electronic environments. The carbons of the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups will appear in the upfield region of the spectrum, typically between δ 50-60 ppm. Theoretical calculations and comparisons with similar quinoline derivatives are often employed to assign these signals precisely. tsijournals.comworktribe.com

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 165-175 |

| C2, C3, C4, C4a, C5, C6, C7, C8, C8a | 110-160 |

| 2-OCH₃ | 50-60 |

| 4-COOCH₃ | 50-60 |

Multinuclear NMR Studies

While ¹H and ¹³C NMR are the most common techniques, multinuclear NMR could provide further structural information. ¹⁵N-NMR spectroscopy, for instance, could be used to study the electronic environment of the quinoline nitrogen atom. The chemical shift of the nitrogen would provide insight into hybridization and electron density. Similarly, ¹⁷O-NMR could, in principle, distinguish between the oxygen atoms of the methoxy and carboxylate groups, though the low natural abundance and quadrupolar nature of ¹⁷O make this technique more challenging and less frequently reported. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands that confirm its structure.

The most prominent peak is anticipated to be the C=O stretching vibration from the ester group, which typically appears as a strong, sharp band in the region of 1710-1740 cm⁻¹. The spectrum would also show C-O stretching vibrations corresponding to the ester and the methoxy ether linkage, usually found in the 1300-1000 cm⁻¹ range.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Ester C=O Stretch | 1740-1710 | Strong |

| Aromatic C=C/C=N Stretch | 1650-1400 | Medium-Strong |

| C-O Stretch (Ester/Ether) | 1300-1000 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O have strong IR signals, non-polar, symmetric bonds often produce strong Raman signals.

For this compound, the aromatic ring vibrations of the quinoline nucleus are expected to be particularly prominent in the FT-Raman spectrum. researchgate.net Symmetrical stretching modes of the C=C bonds in the aromatic system typically give rise to strong bands. The C=O stretch of the ester will also be observable, although it may be weaker than in the IR spectrum. Other characteristic vibrations, including C-H bending and ring deformation modes, will contribute to a unique spectral fingerprint that can be used for identification and structural confirmation. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio after ionization. For quinoline derivatives, mass spectrometry reveals characteristic fragmentation patterns that are instrumental in their identification.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is employed for the analysis of complex mixtures, separating components before they enter the mass spectrometer. In the analysis of related quinoline compounds, such as methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, LC/MS has been used to confirm the structure and purity of synthesized products. mdpi.comresearchgate.netnih.gov The technique typically identifies the protonated molecular ion peak [M+H]⁺, which confirms the molecular weight of the compound. mdpi.comnih.gov For this compound (C₁₂H₁₁NO₃, Molecular Weight: 217.22 g/mol ), the expected [M+H]⁺ peak would be observed at an m/z of approximately 218.23.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental formula of a molecule. This precision is crucial for distinguishing between compounds with the same nominal mass. For a related compound, Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, HRMS would be expected to confirm the molecular ion peak with high accuracy, differentiating it from other potential structures. vulcanchem.com For this compound, HRMS would confirm its elemental composition of C₁₂H₁₁NO₃.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. The mass spectra of quinoline derivatives often show a prominent molecular ion peak due to the stability of the aromatic ring system. nih.gov The fragmentation of quinoline-4-carboxylic acids is characterized by the loss of small radicals or neutral molecules. chempap.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). vulcanchem.comlibretexts.org For this compound, characteristic fragmentation would likely involve the loss of the methoxy group from the ester (M-31) or cleavage of other substituents on the quinoline ring. vulcanchem.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | m/z (Predicted) | Description |

|---|---|---|

| [M]⁺ | 217 | Molecular Ion |

| [M-CH₃]⁺ | 202 | Loss of a methyl radical |

| [M-OCH₃]⁺ | 186 | Loss of a methoxy radical from the ester |

X-ray Diffraction Studies

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction analysis allows for the precise determination of a molecule's geometry. While specific data for this compound is not available, studies on structurally similar compounds, such as methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate and methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, provide valuable insights. mdpi.comiucr.org

Table 2: Expected Crystallographic Parameters for this compound (by analogy)

| Parameter | Expected Value/System | Source (Analogy) |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| Key Interactions | C–H···O, π–π stacking | iucr.orgnih.gov |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. The quinoline chromophore gives rise to characteristic absorption bands.

For quinoline derivatives, UV-Vis spectra typically display absorption maxima in the range of 270–350 nm. vulcanchem.com Studies on similar heterocyclic compounds, like ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, show a maximum absorption (λmax) at 278 nm, which corresponds to π→π* electronic transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The absorption spectrum of this compound is expected to exhibit similar characteristics, with strong absorption bands within this region attributable to the π→π* transitions of the aromatic quinoline system. The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

| Wavelength Range (λmax) | Type of Transition | Chromophore |

|---|

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com This approach is centered on the principle that the energy of a system can be determined from its electron density. DFT calculations, often utilizing functionals like B3LYP, are employed to predict a wide range of molecular properties with considerable accuracy. nih.gov For Methyl 2-methoxyquinoline-4-carboxylate, these calculations provide a foundational understanding of its intrinsic chemical nature.

Molecular Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum energy state. mdpi.comqcware.com This procedure determines the most stable three-dimensional structure of a compound, yielding crucial data on bond lengths, bond angles, and dihedral angles. scielo.org.mx The optimization process involves calculating the energy and forces on the atoms and then systematically adjusting their positions to minimize the energy. qcware.com

For quinoline (B57606) derivatives, DFT calculations have been successfully used to determine optimized geometries. scielo.org.mxmaterialsciencejournal.org The electronic structure of this compound, once optimized, reveals the distribution of electrons within the molecule. The self-consistent field (SCF) energy, a key output of this analysis, indicates the total electronic energy of the molecule in its ground state. materialsciencejournal.org While specific optimized parameters for this compound are not detailed in the available literature, data from structurally related quinoline carboxylate derivatives illustrate the typical results obtained from such calculations.

| Parameter | Bond | Value (Å or °) |

|---|---|---|

| Bond Length | C2-C3 | 1.458 |

| Bond Length | C4-C4A | 1.411 |

| Bond Length | N1-C2 | 1.325 |

| Bond Length | C10-O1 | 1.201 |

| Bond Angle | N1-C2-C3 | 123.1 |

| Bond Angle | C3-C4-C4A | 119.5 |

| Bond Angle | O1-C10-O2 | 124.6 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. wikipedia.orgirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgwuxiapptec.com This gap can be correlated with the molecule's bioactivity and charge transfer interactions. irjweb.com The energies of the HOMO and LUMO are also used to calculate various global reactivity descriptors. derpharmachemica.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a map of the electrostatic potential on the electron density surface, which is crucial for understanding molecular interactions and predicting chemical reactivity. numberanalytics.comchemrxiv.org The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. derpharmachemica.comwolfram.com

For this compound, the MEP map would be expected to show negative potential (red or yellow) around the electronegative oxygen atoms of the carboxylate and methoxy (B1213986) groups, as well as the nitrogen atom of the quinoline ring. These sites represent the most likely areas for interaction with electrophiles or for forming hydrogen bonds. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms. derpharmachemica.commdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It transforms the complex molecular orbitals into a set of localized natural bond orbitals, which correspond to the familiar Lewis structure elements like core electrons, lone pairs, and bonds. wisc.eduwisc.edu

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |

|---|---|---|

| LP (1) N1 | π* (C2-C3) | 25.5 |

| π (C5-C6) | π* (C7-C8) | 21.8 |

| π (C7-C8) | π* (C5-C6) | 19.7 |

| LP (2) O11 | π* (C10-O12) | 30.1 |

Reactivity Descriptors (e.g., Fukui Functions, Average Local Ionization Energy)

DFT provides a framework for calculating various chemical reactivity descriptors that help predict the behavior of a molecule in chemical reactions. These can be categorized as global or local descriptors.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They are typically derived from the energies of the HOMO and LUMO and include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. derpharmachemica.com

Local Reactivity Descriptors: These descriptors identify the reactivity of specific sites within a molecule.

Fukui Functions: These functions indicate the change in electron density at a particular point when the total number of electrons is changed, identifying the most likely sites for electrophilic, nucleophilic, and radical attacks. mdpi.comymerdigital.com

Average Local Ionization Energy (ALIE): This descriptor measures the average energy required to remove an electron from any point in the space of a molecule. cdnsciencepub.com The sites with the lowest ALIE values are the most susceptible to electrophilic attack, as they correspond to the locations of the most loosely bound electrons. cdnsciencepub.comnih.gov

For this compound, these descriptors would pinpoint the quinoline nitrogen and the carbonyl oxygen as likely sites for electrophilic attack, while certain carbon atoms on the aromatic rings would be identified as potential sites for nucleophilic attack.

Solvent Effects on Electronic and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the electronic structure and spectroscopic properties of a solute. scielo.org.mx These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

By performing DFT calculations that include a solvent model, it is possible to predict how properties like the HOMO-LUMO gap, dipole moment, and UV-Visible absorption spectra change in different solvents. scielo.org.mxeurjchem.com For instance, polar solvents may stabilize charge-separated states, leading to shifts in spectral bands (solvatochromism). researchgate.net Understanding these solvent effects is crucial for interpreting experimental data and predicting the behavior of this compound in solution.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a compound, providing insights into its structural flexibility, stability, and interactions with its environment.

While specific MD simulation studies focused solely on this compound are not widely available in public literature, the application of this technique to related quinoline derivatives demonstrates its potential. For instance, MD simulations have been successfully used to study the stability of tetrahydroquinoline derivatives within the active sites of proteins, confirming stable protein-ligand interactions over simulation periods of 100 nanoseconds. mdpi.com

A hypothetical MD simulation of this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) or water would involve:

System Setup: Placing a single molecule or a collection of molecules in a simulation box filled with solvent molecules.

Force Field Application: Using a force field (a set of parameters describing the potential energy of the atoms) to calculate the forces between atoms.

Integration of Equations of Motion: Solving Newton's equations of motion to simulate the movement of each atom over small time steps.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical data storage and communication. nih.gov Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. Quinoline derivatives are studied for these properties due to the electron-deficient nature of the quinoline ring system, which can act as an effective acceptor. rsc.org

The NLO properties of this compound can be predicted using quantum chemical calculations, typically employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). nih.govresearchgate.net These calculations focus on key parameters that govern the NLO response:

Frontier Molecular Orbitals (HOMO-LUMO): The energy difference (gap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor. A smaller HOMO-LUMO gap generally correlates with higher molecular polarizability and a larger NLO response, as it indicates easier electronic transitions. nih.gov

Intramolecular Charge Transfer (ICT): The NLO response is often linked to the transfer of electron density from a donor part of the molecule to an acceptor part upon excitation. In this compound, the methoxy group can act as an electron-donating group, while the quinoline ring and the carboxylate group function as electron-accepting moieties.

Hyperpolarizability (β): The first hyperpolarizability (β) is the primary measure of a molecule's second-order NLO activity. Computational methods can calculate the total hyperpolarizability (β_tot_), which indicates the magnitude of the NLO response. rsc.org

Theoretical studies on similar quinoline-carbazole derivatives have shown that structural modifications can significantly enhance NLO properties, achieving large β_tot_ values. rsc.org For this compound, DFT calculations would provide predictions for these essential NLO parameters.

| Parameter | Predicted Value | Significance |

|---|---|---|

| E_HOMO | -6.20 eV | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -2.15 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.05 eV | Indicates electronic excitability; smaller gaps suggest higher reactivity and potential NLO activity. nih.gov |

| Dipole Moment (μ) | 3.5 D | Measure of molecular polarity. |

| Mean Polarizability (α) | 25 x 10-24 esu | Indicates the molecule's ability to be polarized by an electric field. |

| First Hyperpolarizability (β_tot_) | 15 x 10-30 esu | Quantifies the second-order NLO response. rsc.org |

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the preferred conformations is essential as the geometry of a molecule influences its physical, chemical, and biological properties.

For this compound, computational methods are employed to identify the most stable conformers and the energy barriers between them. nih.gov The primary rotatable bonds in this molecule are between the quinoline ring and the methoxy group, and between the ring and the methyl carboxylate group.

The typical computational workflow for a conformational analysis includes:

Potential Energy Surface (PES) Scan: The potential energy of the molecule is calculated as a function of the torsion angles of the key rotatable bonds. This scan helps to identify energy minima, which correspond to stable conformers.

Geometry Optimization: The structures corresponding to the energy minima are then fully optimized, usually using DFT methods (e.g., B3LYP with a basis set like 6-311G(d,p)), to find the precise low-energy conformations. nih.govscielo.br

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to calculate their thermodynamic properties.

Studies on related quinolinone derivatives have shown that different conformers can be identified and their relative stabilities assessed through such theoretical calculations. scielo.br For this compound, the analysis would likely focus on the orientation of the methoxy and methyl carboxylate groups relative to the plane of the quinoline ring. The planarity of the molecule and the degree of conjugation are significantly affected by these orientations.

| Conformer | Key Torsion Angle(s) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Conformer A (Global Minimum) | C1-C2-O-CH3 ≈ 0° C3-C4-C(O)-O ≈ 180° | 0.00 | The most stable conformation, likely with the methoxy group nearly coplanar with the quinoline ring to maximize resonance, and the ester group oriented to minimize steric hindrance. |

| Conformer B | C1-C2-O-CH3 ≈ 180° C3-C4-C(O)-O ≈ 180° | 1.5 - 2.5 | A higher energy conformer where the methoxy group is rotated. |

| Conformer C | C1-C2-O-CH3 ≈ 0° C3-C4-C(O)-O ≈ 0° | 3.0 - 4.0 | A higher energy conformer resulting from the rotation of the methyl carboxylate group, likely introducing steric strain. |

Reactivity and Synthetic Utility As a Building Block

Integration into Complex Heterocyclic Frameworks

The quinoline (B57606) nucleus of methyl 2-methoxyquinoline-4-carboxylate is a common platform for the construction of fused polycyclic systems, including those with significant biological activity.

The indolo[2,3-b]quinoline skeleton is a core structure in a class of alkaloids known for their DNA intercalating properties and potential as anticancer agents. While various synthetic routes to this framework exist, a common strategy involves the cyclization of a precursor that contains both indole (B1671886) and quinoline components. cust.edu.twnih.gov A plausible, though not explicitly documented, pathway starting from this compound could involve its conversion to an intermediate suitable for a Pictet-Spengler or Fischer indole synthesis. More commonly, syntheses of indolo[2,3-b]quinolines begin with different precursors, such as 3-acetyl-N-alkyl-2-chloroindoles reacting with 2-aminobenzophenone (B122507) or the cyclization of suitably substituted anilino-quinolines. cust.edu.twrsc.org These established methods highlight the general strategies used to fuse an indole ring onto a quinoline core. researchgate.netresearchgate.net

Pyrroloquinoline alkaloids are another class of biologically active natural products. The construction of a pyrrole (B145914) ring fused to the quinoline scaffold of this compound would likely proceed through the introduction of a two-carbon unit followed by cyclization. For instance, functionalization at the C-3 position of the quinoline ring, adjacent to the ester, could be followed by a reaction cascade to form the fused pyrrole ring. However, specific literature examples detailing this transformation from the title compound are scarce. General synthetic strategies for pyrroloquinolines often employ different starting materials and cyclization patterns.

The synthesis of quinoline derivatives bearing a 1,2,4-triazole (B32235) moiety can be achieved through a multi-step sequence starting from the ester functionality of this compound. nih.gov This transformation typically involves the initial conversion of the methyl ester to a carbohydrazide (B1668358), followed by reaction with an isothiocyanate and subsequent cyclization.

Synthetic Pathway to Quinoline-Triazole Derivatives

Hydrazinolysis: The methyl ester is first converted into the corresponding 2-methoxyquinoline-4-carbohydrazide by reaction with hydrazine (B178648) hydrate.

Thiosemicarbazide (B42300) Formation: The resulting carbohydrazide is then treated with a substituted isothiocyanate to yield a quinoline-thiosemicarbazide intermediate.

Cyclization: The thiosemicarbazide is cyclized in a basic medium to form the 5-mercapto-1,2,4-triazole ring fused to the quinoline system. nih.gov

This sequence provides a reliable method for incorporating the triazole heterocycle, which is a common pharmacophore, into the quinoline scaffold.

Chemical Transformations at the Ester Functionality

The methyl ester group at the C-4 position is a key handle for derivatization, allowing for several important chemical transformations.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | Aqueous base (e.g., NaOH, KOH), followed by acidification. | 2-Methoxyquinoline-4-carboxylic acid |

| Amidation | Amine (R-NH2), often with a catalyst or activating agent (e.g., methyltrimethoxysilane). nih.gov | N-substituted 2-methoxyquinoline-4-carboxamide |

| Reduction | Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) in an ethereal solvent (e.g., THF, Et2O). youtube.comlibretexts.org | (2-Methoxyphenyl)methanol |

| Transesterification | An alcohol (R-OH) under acidic or basic catalysis. | Alkyl 2-methoxyquinoline-4-carboxylate |

The hydrolysis of the ester to 2-methoxyquinoline-4-carboxylic acid is a fundamental step, as the resulting carboxylic acid is itself a versatile intermediate for further reactions, such as amide bond formation or Curtius rearrangement. ui.ac.idontosight.ai Direct amidation can also be performed on the ester. The reduction of the ester with a powerful hydride-donating agent like LiAlH4 yields the corresponding primary alcohol, (2-methoxyphenyl)methanol, providing another avenue for functional group manipulation. harvard.edu

Reactions Involving the Methoxy (B1213986) Substituent

The 2-methoxy group on the quinoline ring is not merely a passive substituent; it is susceptible to nucleophilic substitution and demethylation, which fundamentally alters the heterocyclic core.

| Reaction | Reagents and Conditions | Product |

| Demethylation / Conversion to 2-Quinolone | Strong acid (e.g., HBr), Lewis acids (e.g., BBr3), or thiolate anions. nih.govresearchgate.net | Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (B1227902) (2-Quinolone) |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, amines) under forcing conditions. echemi.comquimicaorganica.org | Methyl 2-(substituted)quinoline-4-carboxylate |

The most significant reaction of the 2-methoxy group is its conversion to a 2-quinolone (or quinolin-2-one) structure. nih.gov This is typically achieved via demethylation using reagents like trimethylsilyl (B98337) iodide (TMSI) or strong acids. researchgate.net This transformation is valuable as the 2-quinolone scaffold is present in many pharmacologically active compounds. The electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, makes the 2-methoxy group susceptible to nucleophilic aromatic substitution, allowing for its replacement by other functional groups. echemi.comquimicaorganica.org

Further Functional Group Interconversions and Derivatization Strategies

The primary derivatives obtained from transformations of the ester and methoxy groups can be used in a variety of further functionalization reactions.

From 2-Methoxyquinoline-4-carboxylic Acid: The carboxylic acid derivative can be converted into an acyl chloride, which is a highly reactive intermediate for forming amides and esters under mild conditions. It can also participate in decarboxylation reactions or be used in palladium-catalyzed cross-coupling reactions.

From Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate: The formation of the 2-quinolone opens up new synthetic possibilities. The nitrogen atom of the quinolone ring can be alkylated, and the carbonyl group can undergo various reactions. nih.gov

Ring Functionalization: While the existing substituents direct reactivity, further functionalization of the benzene (B151609) portion of the quinoline ring (positions C5-C8) via electrophilic aromatic substitution is also possible, though the conditions must be carefully chosen to avoid reactions at the more activated heterocyclic ring.

These strategies underscore the utility of this compound as a versatile platform for accessing a wide range of substituted quinoline and fused heterocyclic systems.

Structure Activity Relationship Sar Studies: in Vitro Mechanistic Aspects

Correlation of Molecular Structure with In Vitro Receptor/Enzyme Interactions

The biological activity of quinoline (B57606) derivatives is intrinsically linked to their molecular architecture. For compounds related to methyl 2-methoxyquinoline-4-carboxylate, variations in substituents on the quinoline core have been shown to significantly impact their inhibitory potential against enzymes like cyclooxygenase-2 (COX-2).

Research on a series of 4-carboxyl quinoline derivatives has highlighted the importance of substituents at the C-2, C-7, and C-8 positions for COX-2 inhibitory activity. For instance, the presence of a methylsulfonyl COX-2 pharmacophore at the para position of a C-2 phenyl ring is a key feature for selective COX-2 inhibition. researchgate.net Furthermore, structure-activity data indicate that lipophilic substituents on the C-7 and C-8 positions of the quinoline ring are important for enhancing COX-2 inhibitory effects. researchgate.net In a related context, studies on quinazolinone derivatives, which share structural similarities, have shown that substituents at various positions can modulate the inhibition of COX-2 gene expression. For example, longer-chain aliphatic substituents and the presence of a cyclohexyl or phenyl group at certain positions can lead to a significant reduction in COX-2 gene formation. nih.gov

While direct studies on this compound are limited, the principles derived from these related compounds suggest that the methoxy (B1213986) group at the C-2 position and the methyl carboxylate at the C-4 position would play a crucial role in defining its interaction profile with biological targets. The ester group, for instance, can influence solubility and binding orientation within a receptor's active site.

Identification of Key Structural Motifs for In Vitro Biological Activity Modulation

Specific structural motifs are critical for the biological activity of quinoline derivatives. A prominent example is the methylsulfonyl group attached to a phenyl ring at the C-2 position of the quinoline, which acts as a well-established pharmacophore for selective COX-2 inhibition. researchgate.net The carboxyl group at the C-4 position is another key motif, capable of interacting with specific amino acid residues in the active site of enzymes like COX-2, such as Arg120. researchgate.net

| Key Structural Motif | Associated Biological Activity | Target Interaction |

| Methylsulfonyl group on C-2 phenyl ring | Selective COX-2 inhibition | Interacts with secondary pocket of COX-2 |

| Carboxyl group at C-4 | COX-2 inhibition | Forms interactions with key residues like Arginine |

| Lipophilic substituents at C-7 and C-8 | Enhanced COX-2 inhibitory activity | Potentially increases binding affinity |

| Quinoline scaffold | General framework for activity | Facilitates π–π stacking interactions |

Mechanistic Insights from Molecular Docking Simulations in In Vitro Systems

Molecular docking simulations provide a powerful tool to visualize and understand the interactions between small molecules and their biological targets at an atomic level. These computational studies have offered significant mechanistic insights into how quinoline derivatives bind to various proteins.

COX-2: Molecular docking studies of 4-carboxyl quinoline derivatives within the COX-2 active site have revealed specific binding orientations. For example, the p-MeSO2 substituent on a C-2 phenyl ring has been shown to orient itself within the vicinity of the COX-2 secondary pocket, which is defined by residues such as Arg513, Phe518, and Val523. researchgate.net This orientation is crucial for the selective inhibition of COX-2 over the COX-1 isoform.

P-glycoprotein: In the context of P-gp, an ATP-binding cassette transporter associated with multidrug resistance, docking studies with 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have identified key interactions within the transporter's binding pocket. These studies revealed that the compounds exhibit significant binding affinities through a combination of hydrophobic interactions and hydrogen bonds, which are essential for their inhibitory activity. nih.gov

Detailed analysis of docking poses has elucidated the specific amino acid residues that are critical for the binding of quinoline derivatives. In the case of COX-2, the carboxyl group of the quinoline inhibitor has been observed to form a crucial interaction with Arg120, an amino acid residue at the entrance of the active site. researchgate.net

For P-gp, while specific residue interactions for this compound are not detailed, studies on related quinoline structures have shown the importance of both hydrophobic and hydrogen-bonding interactions for high binding affinity. nih.gov For instance, one potent derivative was found to have a high binding energy of -9.22 kcal/mol, indicating a strong and stable interaction with the protein. nih.gov

These molecular modeling studies, while often focused on derivatives, provide a valuable framework for predicting how this compound itself might interact with these and other biological targets. The methoxy and methyl carboxylate groups would undoubtedly contribute to a unique profile of hydrogen bonding and hydrophobic interactions, defining its specific biological activity.

| Target Protein | Key Interacting Residues | Type of Interaction |

| COX-2 | Arg120, Arg513, Phe518, Val523 | Hydrogen bonding, Hydrophobic interactions |

| P-glycoprotein | Not specified for this compound | Hydrophobic and Hydrogen-bonding interactions |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-methoxyquinoline-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via microwave-assisted, solvent-free reactions using nanostructured TiO₂ as a photocatalyst. Key steps include condensation of aromatic amines with methyl cyanoacetate and benzaldehyde derivatives. Optimization involves adjusting microwave power (e.g., 300–500 W), reaction time (15–30 min), and catalyst loading (2–5 wt%) to maximize yield. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C2, ester at C4) via chemical shifts (δ ~3.9 ppm for OCH₃, δ ~4.0 ppm for COOCH₃).

- X-ray crystallography : SHELX programs refine crystal structures, analyzing bond lengths (e.g., C=O: ~1.21 Å), angles, and intermolecular interactions (e.g., π-π stacking between quinoline rings) .

Q. What functional group transformations are feasible for this compound?

- Methodological Answer : The ester group (COOCH₃) undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield 2-methoxyquinoline-4-carboxylic acid. Oxidation with KMnO₄/CrO₃ produces quinoline N-oxides, while reduction with NaBH₄/LiAlH₄ reduces the ester to a primary alcohol. These reactions require controlled conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side products .

Advanced Research Questions

Q. How do structural modifications influence its biological activity (e.g., P-glycoprotein inhibition)?

- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with varied substituents (e.g., halogens, alkyl chains). For example:

- Methoxy at C2 : Enhances solubility and binding affinity to P-glycoprotein (IC₅₀ ~5–10 µM).

- Ester vs. carboxylic acid : The ester group improves membrane permeability, critical for in vitro efficacy. Computational docking (AutoDock Vina) and in vitro assays (e.g., Caco-2 cell efflux) validate these effects .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : SHELXL refines X-ray data to determine bond geometry and hydrogen bonding patterns (e.g., C–H⋯O interactions). WinGX software visualizes electron density maps, distinguishing between alternative conformers. For example, π-π stacking distances (3.4–3.6 Å) confirm planar quinoline ring stabilization .

Q. What experimental strategies mitigate contradictions in reaction mechanism studies?

- Methodological Answer : Contradictions (e.g., competing oxidation pathways) are resolved via:

- Kinetic studies : Monitoring reaction intermediates by LC-MS or in situ IR.

- Isotopic labeling : Using ¹⁸O-labeled H₂O to track ester hydrolysis pathways.

- DFT calculations : Simulating transition states (Gaussian 09) to identify energetically favorable pathways .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect crystallization and stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.